3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol

Vue d'ensemble

Description

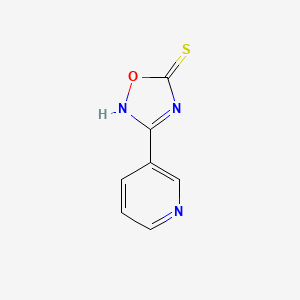

3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound that has garnered significant interest due to its unique structural properties and wide range of biological activities. The compound consists of a five-membered ring containing one oxygen and two nitrogen atoms, with a thione group at the 5-position and a pyridinyl group at the 3-position. This structure imparts the compound with unique bioisosteric properties, making it a valuable scaffold in medicinal chemistry .

Méthodes De Préparation

The synthesis of 1,2,4-oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- typically involves the cyclization of amidoximes with thioamides under acidic conditions. One common method includes the reaction of pyridine-3-carboxamidoxime with carbon disulfide in the presence of a base, followed by cyclization to form the desired oxadiazole ring . Industrial production methods often employ microwave irradiation to enhance reaction rates and yields .

Analyse Des Réactions Chimiques

3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol exhibits significant antimicrobial properties. Derivatives of this compound have demonstrated effectiveness against various pathogens:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µM |

| This compound | Escherichia coli | 16 µM |

Studies have shown that compounds containing the 1,2,4-oxadiazole scaffold possess strong antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of 3-(pyridin-3-yl)-1,2,4-oxadiazole derivatives has been a focal point in recent studies. These compounds have shown promise in inhibiting tumor cell proliferation through various mechanisms:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HeLa (cervical cancer) | 5.0 |

| Derivative B | MCF7 (breast cancer) | 3.5 |

In vitro assays demonstrate that these compounds can induce cytotoxicity in multiple cancer cell lines, with IC50 values ranging from 2.76 µM to 9.27 µM against specific cancer cell lines .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory effects of this compound. Certain derivatives have been shown to exhibit significant anti-inflammatory activity comparable to established drugs like Indomethacin .

Industrial Applications

The unique chemical properties of this compound make it suitable for use in the development of agrochemicals and materials science. Its ability to act as a building block for synthesizing more complex heterocyclic compounds is particularly valuable in industrial applications .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound across various applications:

- Antimicrobial Studies : Research conducted by Dhumal et al. demonstrated that derivatives containing the oxadiazole ring exhibit significant antibacterial activity against Mycobacterium bovis BCG .

- Anticancer Evaluations : A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of new oxadiazole derivatives that showed promising anticancer activity against several cancer cell lines .

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties of oxadiazole derivatives revealed their potential as therapeutic agents comparable to traditional non-steroidal anti-inflammatory drugs .

Mécanisme D'action

The biological activity of 1,2,4-oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA and RNA, leading to the disruption of essential cellular processes .

Comparaison Avec Des Composés Similaires

3-(pyridin-3-yl)-1,2,4-oxadiazole-5-thiol is unique among oxadiazole derivatives due to the presence of both a thione and a pyridinyl group. Similar compounds include:

1,2,4-Oxadiazole-5(2H)-one, 3-(3-pyridinyl)-: This compound has a carbonyl group instead of a thione group, which affects its reactivity and biological activity.

1,2,4-Oxadiazole-5(2H)-thione, 3-(4-pyridinyl)-: This isomer has the pyridinyl group at the 4-position, which can lead to different biological activities and chemical reactivity.

Activité Biologique

3-(Pyridin-3-yl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities. The oxadiazole ring is known for its pharmacological significance, exhibiting various biological properties including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of pyridine derivatives with appropriate thioketones or thiosemicarbazides. Characterization methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds.

Antibacterial Activity

Several studies have demonstrated the antibacterial efficacy of oxadiazole derivatives. For instance:

- Study Findings : A series of 1,2,4-oxadiazole derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL, showing enhanced activity compared to standard antibiotics like chloramphenicol .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1 | 4 | S. aureus |

| 2 | 8 | E. coli |

| 3 | 16 | Pseudomonas aeruginosa |

Antifungal Activity

The antifungal properties of oxadiazoles have also been explored. Compounds were tested against Candida albicans and Aspergillus flavus:

- Results : The synthesized oxadiazole derivatives showed antifungal activity with MIC values between 64 to 256 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

- Case Study : In vitro studies indicated that certain oxadiazole derivatives inhibited the growth of colon carcinoma cell lines (HCT116) with GI50 values ranging from 0.40 to 15.8 µM .

| Compound | GI50 (µM) | Cancer Cell Line |

|---|---|---|

| NSC-776965 | 1.41 | HCT116 |

| NSC-776971 | 14.9 | HCT116 |

Anti-inflammatory Activity

Research has identified anti-inflammatory effects associated with oxadiazole derivatives:

- Mechanism : The compounds were shown to inhibit the release of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for their anti-inflammatory action .

Mechanistic Studies

The biological activities of oxadiazoles can often be attributed to their ability to interact with specific biological targets:

Propriétés

IUPAC Name |

3-pyridin-3-yl-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h1-4H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNBWTWYAPOXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=S)ON2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188105 | |

| Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345631-78-9 | |

| Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345631789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.